molecular formula C12H24O B14314244 2,5,7,7-Tetramethyloct-2-EN-1-OL CAS No. 113831-59-7

2,5,7,7-Tetramethyloct-2-EN-1-OL

Cat. No.: B14314244
CAS No.: 113831-59-7
M. Wt: 184.32 g/mol
InChI Key: IUOJXPLFRLJQOW-UHFFFAOYSA-N
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Description

2,5,7,7-Tetramethyloct-2-EN-1-OL is an organic compound characterized by its unique structure, which includes multiple methyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,7-Tetramethyloct-2-EN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as alkenes and alcohols.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Catalysts: Common catalysts used in the synthesis include acids or bases, which help in the addition of functional groups to the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5,7,7-Tetramethyloct-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

2,5,7,7-Tetramethyloct-2-EN-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,7,7-Tetramethyloct-2-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

    2,5,7,7-Tetramethyloct-2-EN-1-AL: Similar in structure but with an aldehyde group instead of a hydroxyl group.

    2,5,7,7-Tetramethyloct-2-EN-1-ONE: Contains a ketone group instead of a hydroxyl group.

    2,5,7,7-Tetramethyloct-2-EN-1-AMINE: Features an amine group in place of the hydroxyl group.

Uniqueness

2,5,7,7-Tetramethyloct-2-EN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

113831-59-7

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,5,7,7-tetramethyloct-2-en-1-ol

InChI

InChI=1S/C12H24O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h7,10,13H,6,8-9H2,1-5H3

InChI Key

IUOJXPLFRLJQOW-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)CO)CC(C)(C)C

Origin of Product

United States

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